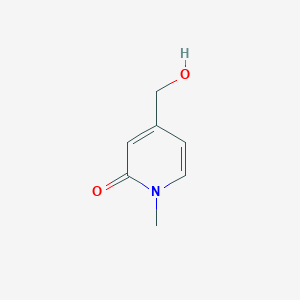

4-(Hydroxymethyl)-1-methylpyridin-2(1H)-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(hydroxymethyl)-1-methylpyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2/c1-8-3-2-6(5-9)4-7(8)10/h2-4,9H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBAXPNQGKAJZAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC(=CC1=O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20666187 | |

| Record name | 4-(Hydroxymethyl)-1-methylpyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20666187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

371765-69-4 | |

| Record name | 4-(Hydroxymethyl)-1-methylpyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20666187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(Hydroxymethyl)-1-methylpyridin-2(1H)-one (CAS 371765-69-4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(Hydroxymethyl)-1-methylpyridin-2(1H)-one (CAS number 371765-69-4), a heterocyclic compound of interest in medicinal chemistry and synthetic organic chemistry. While detailed experimental data on this specific molecule is limited in publicly accessible literature, this document consolidates available information on its chemical identity, proposes a viable synthetic pathway, and presents predicted analytical characterization data. Furthermore, it explores the potential biological significance and applications of this compound by examining the well-established pharmacological profile of the pyridin-2(1H)-one scaffold. This guide is intended to serve as a foundational resource for researchers investigating this molecule and its derivatives.

Introduction and Chemical Identity

This compound is a substituted pyridinone, a class of heterocyclic compounds that has garnered significant attention in drug discovery. The pyridinone core is recognized as a "privileged scaffold" due to its ability to interact with a wide range of biological targets. This is attributed to its capacity to act as both a hydrogen bond donor and acceptor, and to serve as a bioisostere for various functional groups.

The structure of this compound incorporates a pyridin-2(1H)-one ring, an N-methyl group, and a hydroxymethyl substituent at the 4-position. The presence of the reactive hydroxymethyl group offers a valuable handle for further chemical modifications, making it an attractive building block for the synthesis of more complex molecules.

Table 1: Chemical Identity and Properties

| Property | Value | Source |

| CAS Number | 371765-69-4 | N/A |

| Molecular Formula | C₇H₉NO₂ | [1] |

| Molecular Weight | 139.15 g/mol | [1] |

| IUPAC Name | This compound | N/A |

| Synonyms | 1-Methyl-2-oxo-1,2-dihydropyridine-4-methanol, 4-(hydroxymethyl)-1-methyl-2-pyridone | N/A |

| Predicted Boiling Point | 428.035 °C at 760 mmHg | [2] |

| Predicted Flash Point | 212.668 °C | [2] |

| Predicted Density | 1.225 g/cm³ | [2] |

| Predicted LogP | -0.13280 | [2] |

Proposed Synthesis Pathway

Caption: Proposed synthesis of this compound.

Step-by-Step Proposed Protocol:

-

Ester Reduction: To a solution of methyl 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), a solution of lithium borohydride (LiBH₄) in THF is added dropwise at room temperature.

-

Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Quenching: The reaction is carefully quenched by the slow addition of water or a saturated aqueous solution of ammonium chloride.

-

Extraction: The aqueous layer is extracted multiple times with a suitable organic solvent, such as ethyl acetate.

-

Purification: The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield this compound.

Causality of Experimental Choices:

-

Lithium Borohydride (LiBH₄): This reducing agent is selected for its ability to selectively reduce esters to primary alcohols in the presence of other functional groups that might be sensitive to more powerful reducing agents like lithium aluminum hydride (LiAlH₄).

-

Tetrahydrofuran (THF): THF is a common aprotic solvent for reductions with metal hydrides, as it is relatively inert and effectively solubilizes both the substrate and the reagent.

-

Inert Atmosphere: The use of an inert atmosphere is crucial to prevent the reaction of the highly reactive borohydride reagent with atmospheric moisture.

Analytical Characterization

Comprehensive analytical characterization is essential to confirm the identity and purity of a synthesized compound. While experimentally obtained spectra for this compound are not publicly available, predicted data based on its structure and data from analogous compounds can provide valuable guidance.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.

Predicted ¹H NMR Spectrum (in CDCl₃):

-

~ 7.2-7.4 ppm (d, 1H): Proton at the 6-position of the pyridinone ring.

-

~ 6.2-6.4 ppm (dd, 1H): Proton at the 5-position of the pyridinone ring.

-

~ 6.1-6.3 ppm (d, 1H): Proton at the 3-position of the pyridinone ring.

-

~ 4.6-4.8 ppm (s, 2H): Protons of the hydroxymethyl (-CH₂OH) group.

-

~ 3.5-3.7 ppm (s, 3H): Protons of the N-methyl (-NCH₃) group.

-

~ 2.0-3.0 ppm (br s, 1H): Proton of the hydroxyl (-OH) group (this signal can be broad and its position is solvent-dependent).

Predicted ¹³C NMR Spectrum (in CDCl₃):

-

~ 165 ppm: Carbonyl carbon (C2).

-

~ 145-150 ppm: Carbon at the 4-position.

-

~ 140 ppm: Carbon at the 6-position.

-

~ 110-115 ppm: Carbon at the 5-position.

-

~ 105-110 ppm: Carbon at the 3-position.

-

~ 60-65 ppm: Carbon of the hydroxymethyl (-CH₂OH) group.

-

~ 35-40 ppm: Carbon of the N-methyl (-NCH₃) group.

These predicted chemical shifts are based on the known spectra of related compounds such as 4-hydroxy-6-methylpyridin-2(1H)-one[3].

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For this compound, the expected molecular ion peak [M]⁺ would be at m/z 139.15.

Potential Applications in Drug Discovery and Medicinal Chemistry

The pyridin-2(1H)-one scaffold is a well-established pharmacophore found in numerous biologically active compounds. This suggests that this compound could serve as a valuable starting point or intermediate in the development of new therapeutic agents.

Caption: Potential biological activities of the pyridin-2(1H)-one scaffold.

-

Antiviral Activity: Pyridin-2(1H)-one derivatives have been extensively studied as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for the treatment of HIV-1 infection[3]. The scaffold's ability to fit into the allosteric pocket of the reverse transcriptase enzyme makes it a promising starting point for the design of new antiviral agents.

-

Anticancer Activity: Certain substituted pyridinones have demonstrated potent anticancer activity by targeting various cellular pathways involved in cancer progression. For instance, some derivatives act as selective inhibitors of DNA-dependent protein kinase, which could be exploited for radiosensitization in cancer therapy[4].

-

Phytotoxic Activity: Research has shown that derivatives of 4-hydroxy-6-methylpyridin-2(1H)-one exhibit phytotoxic effects, suggesting their potential use as lead structures for the development of new herbicides[2][5].

-

Kinase Inhibition: The pyridinone nucleus is also found in compounds that act as kinase inhibitors, which are a major class of targeted cancer therapies.

The hydroxymethyl group at the 4-position of the target molecule provides a convenient point for derivatization, allowing for the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic properties.

Reactivity and Derivatization

The hydroxymethyl group is a versatile functional group that can undergo a variety of chemical transformations, enabling the synthesis of a diverse library of derivatives.

Caption: Potential derivatization reactions of the hydroxymethyl group.

-

Oxidation: The primary alcohol of the hydroxymethyl group can be oxidized to an aldehyde using mild oxidizing agents like pyridinium chlorochromate (PCC), or further to a carboxylic acid with stronger oxidizing agents such as potassium permanganate (KMnO₄). These transformations provide access to other important functional groups for further synthetic manipulations.

-

Esterification: The hydroxyl group can be readily converted to an ester by reaction with acyl chlorides or anhydrides in the presence of a base. This allows for the introduction of a wide variety of ester functionalities, which can modulate the compound's lipophilicity and other physicochemical properties.

-

Etherification: Ether derivatives can be synthesized via reactions such as the Williamson ether synthesis, which involves deprotonation of the alcohol with a strong base followed by reaction with an alkyl halide.

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, general precautions for handling similar chemical compounds should be followed. Based on the safety information for the unmethylated analog, 4-(hydroxymethyl)pyridin-2(1H)-one, the following hazards should be considered[6]:

-

Harmful if swallowed.

-

Causes skin irritation.

-

Causes serious eye irritation.

-

May cause respiratory irritation.

Recommended Handling Procedures:

-

Work in a well-ventilated area or in a fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid inhalation of dust or vapors.

-

Avoid contact with skin and eyes.

-

Wash hands thoroughly after handling.

Conclusion

This compound is a promising heterocyclic compound with potential applications in medicinal chemistry and as a synthetic building block. While specific experimental data for this molecule is sparse, this guide has provided a comprehensive overview based on available information and established chemical principles. The proposed synthetic route offers a practical approach to its preparation, and the predicted analytical data provides a basis for its characterization. The well-documented biological activities of the pyridin-2(1H)-one scaffold suggest that this compound and its derivatives are worthy of further investigation as potential therapeutic agents. Researchers are encouraged to use this guide as a starting point for their own studies and to contribute to the growing body of knowledge on this intriguing class of compounds.

References

- 1. Synthesis, Molecular Modelling and Biological Studies of 3-hydroxypyrane- 4-one and 3-hydroxy-pyridine-4-one Derivatives as HIV-1 Integrase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and phytotoxic activity of new pyridones derived from 4-hydroxy-6-methylpyridin-2(1H)-one - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Phytotoxic Activity of New Pyridones Derived from 4-Hydroxy-6-Methylpyridin-2(1H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 4-(Hydroxymethyl)pyridin-2(1H)-one | 127838-58-8 [sigmaaldrich.com]

An In-Depth Technical Guide to the Molecular Structure and Significance of 4-(Hydroxymethyl)-1-methylpyridin-2(1H)-one

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 4-(hydroxymethyl)-1-methylpyridin-2(1H)-one, a heterocyclic compound with significant potential in medicinal chemistry and drug discovery. By synthesizing fundamental chemical principles with practical, field-proven insights, this document serves as a crucial resource for researchers engaged in the exploration of novel therapeutic agents. We will delve into the molecule's structural features, plausible synthetic pathways, and its emerging role within the broader context of pyridin-2(1H)-one-based drug development.

Introduction: The Pyridin-2(1H)-one Scaffold as a Privileged Structure

The pyridin-2(1H)-one nucleus is widely recognized as a "privileged scaffold" in medicinal chemistry. This designation is attributed to its ability to interact with a diverse range of biological targets, leading to a wide array of pharmacological activities.[1] Compounds incorporating this moiety have demonstrated efficacy as antiviral (including anti-HIV), anticancer, anti-inflammatory, and analgesic agents.[2][3] The versatility of the pyridin-2(1H)-one scaffold stems from its unique electronic and structural properties, which allow for tailored modifications to optimize potency, selectivity, and pharmacokinetic profiles. The subject of this guide, this compound, represents a specific and promising iteration of this scaffold, featuring key functional groups that are pivotal for its chemical reactivity and potential biological interactions.

Molecular Structure and Physicochemical Properties

The molecular structure of this compound is characterized by a pyridin-2(1H)-one ring, with a hydroxymethyl group at the 4-position and a methyl group on the nitrogen atom. This specific arrangement of functional groups dictates its physicochemical properties and, consequently, its behavior in chemical and biological systems.

| Property | Value | Source |

| CAS Number | 371765-69-4 | [4] |

| Molecular Formula | C₇H₉NO₂ | [4] |

| Molecular Weight | 139.15 g/mol | [4] |

| Physical Form | Solid | [4] |

| Storage Temperature | Room Temperature | [4] |

The presence of the N-methyl group distinguishes this molecule from its unmethylated counterpart, 4-(hydroxymethyl)pyridin-2(1H)-one. This substitution has significant implications for its chemical properties, most notably by removing the acidic N-H proton and altering its hydrogen bonding capabilities and solubility. The hydroxymethyl group at the 4-position provides a primary alcohol functionality, which can act as both a hydrogen bond donor and acceptor. This group is also a key site for further chemical derivatization.

Synthesis and Characterization: A Proposed Experimental Approach

Proposed Synthetic Pathway

A logical approach to the synthesis of this compound would involve the N-methylation of a suitable precursor, 4-(hydroxymethyl)pyridin-2(1H)-one. The synthesis of this precursor can be achieved from readily available starting materials.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of 4-Hydroxy-6-methylpyridin-2(1H)-one

This step is well-documented in the literature. Commercial dehydroacetic acid can be converted to 4-hydroxy-6-methylpyridin-2(1H)-one in a two-step process involving acid-catalyzed hydrolysis to 4-hydroxy-6-methyl-2-pyrone, followed by reaction with aqueous ammonia.[5]

Step 2: Protection of the 4-Hydroxyl Group

To prevent unwanted side reactions during subsequent steps, the hydroxyl group at the 4-position should be protected. A common strategy is the formation of a silyl ether, for example, by reacting the pyridinone with tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base like imidazole.

Step 3: Functionalization at the 6-Position

The 6-methyl group needs to be converted into a hydroxymethyl group. This can be a multi-step process, potentially involving radical bromination of the methyl group followed by hydrolysis and reduction. A more direct, albeit potentially challenging, route could involve selective oxidation.

Step 4: N-Methylation

The protected 4-(hydroxymethyl)-6-unsubstituted-pyridin-2(1H)-one can then be N-methylated. This is typically achieved by treating the pyridinone with a methylating agent such as methyl iodide or dimethyl sulfate in the presence of a suitable base (e.g., sodium hydride or potassium carbonate) in an aprotic polar solvent like dimethylformamide (DMF).

Step 5: Deprotection

The final step is the removal of the protecting group from the 4-hydroxymethyl functionality. For a TBDMS ether, this is readily accomplished using a fluoride source such as tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF).

Characterization

The structural elucidation of the final product would rely on a combination of standard spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR would be expected to show a singlet for the N-methyl group at approximately 3.5 ppm, a singlet for the methylene protons of the hydroxymethyl group at around 4.5 ppm, and distinct signals for the protons on the pyridinone ring.

-

¹³C NMR would show characteristic peaks for the carbonyl carbon (around 165 ppm), the carbons of the aromatic ring, the N-methyl carbon, and the hydroxymethyl carbon.

-

-

Infrared (IR) Spectroscopy: Key vibrational bands would include a broad O-H stretch from the hydroxymethyl group (around 3300 cm⁻¹), C-H stretching vibrations, and a strong C=O stretching band for the pyridone carbonyl group (around 1650 cm⁻¹).

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (139.15 g/mol ).

Potential Applications in Drug Discovery

The structural motifs present in this compound suggest several promising avenues for its application in drug discovery.

Caption: Potential applications of this compound in drug discovery.

The pyridin-2(1H)-one core is a known hinge-binding motif for various kinases, which are critical targets in oncology. The hydroxymethyl group can be further functionalized to explore the solvent-exposed regions of ATP-binding pockets, potentially leading to enhanced potency and selectivity.

Furthermore, the general antiviral properties of pyridinones suggest that derivatives of this compound could be investigated as inhibitors of viral enzymes. The hydroxymethyl group could be modified to mimic sugar moieties or other functionalities that interact with viral polymerases or proteases.

The ability of the pyridinone scaffold to modulate the activity of enzymes and receptors involved in pain and inflammation pathways makes this compound a candidate for the development of novel analgesics and anti-inflammatory drugs.[3]

Conclusion and Future Directions

This compound is a molecule of significant interest to the medicinal chemistry community. Its structural features, combining the privileged pyridin-2(1H)-one scaffold with strategically placed functional groups, make it a valuable building block for the synthesis of new chemical entities with therapeutic potential. While detailed experimental data for this specific compound remains to be published in peer-reviewed literature, a robust synthetic strategy can be proposed based on established chemical principles.

Future research should focus on the definitive synthesis and comprehensive characterization of this compound. Following this, a systematic exploration of its biological activities through in vitro and in vivo screening is warranted. The insights gained from such studies will undoubtedly contribute to the ongoing efforts to leverage the pyridin-2(1H)-one scaffold for the development of next-generation therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. 70033-59-9 CAS MSDS (4(1H)-Pyridinone, 5-hydroxy-2-(hydroxymethyl)-1-methyl- (9CI)) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. CN113474332A - Method for the synthesis of 4-amino-5-methyl-1H-pyridin-2 (1H) -one (intermediate compound for the synthesis of MR antagonist non-neferitone) starting from 2-chloro-5-methyl-4-nitro-pyridin-1-oxide using the intermediate compound 2-chloro-5-methyl-4-pyridylamine - Google Patents [patents.google.com]

- 4. Synthesis and Phytotoxic Activity of New Pyridones Derived from 4-Hydroxy-6-Methylpyridin-2(1H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 41935-71-1|4-Hydroxy-5-methylpyridin-2(1H)-one|BLD Pharm [bldpharm.com]

The Multifaceted Mechanism of Action of Pirfenidone and its Metabolite, 4-(Hydroxymethyl)-1-methylpyridin-2(1H)-one: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pirfenidone is an orally available pyridinone derivative that has demonstrated significant efficacy in the treatment of idiopathic pulmonary fibrosis (IPF), a chronic and progressive lung disease.[1] While its precise mechanism of action is not entirely understood, extensive research has elucidated its potent anti-fibrotic and anti-inflammatory properties.[2][3] This technical guide provides a comprehensive overview of the current understanding of Pirfenidone's mechanism of action, with a focus on its molecular targets and the signaling pathways it modulates. Furthermore, we will delve into the role of its primary metabolite, 4-(hydroxymethyl)-1-methylpyridin-2(1H)-one, and present key experimental protocols for investigating its therapeutic effects.

Core Mechanism: A Dual Assault on Fibrosis and Inflammation

Pirfenidone's therapeutic effects are attributed to its ability to attenuate the processes of fibrosis and inflammation through a multi-pronged approach.[4] It modulates the expression and activity of key signaling molecules involved in the pathogenesis of fibrotic diseases.

Attenuation of Pro-Fibrotic Pathways

A central aspect of Pirfenidone's anti-fibrotic activity is its ability to downregulate the production and signaling of transforming growth factor-beta (TGF-β), a potent pro-fibrotic cytokine.[1] Pirfenidone has been shown to reduce the expression of TGF-β1, thereby mitigating the downstream fibrotic cascade.[2] This includes the inhibition of fibroblast proliferation and their differentiation into myofibroblasts, which are key effector cells in the deposition of extracellular matrix (ECM) components like collagen.[2][4]

The primary mechanism involves the suppression of the TGF-β1/SMAD3 signaling pathway.[2] By reducing the phosphorylation of SMAD3, Pirfenidone effectively curtails the transcription of genes encoding for collagen I and III, fibronectin, and other ECM proteins.[2][5]

Caption: Pirfenidone's inhibition of the TGF-β signaling pathway.

Modulation of Inflammatory Responses

In addition to its anti-fibrotic effects, Pirfenidone exhibits significant anti-inflammatory properties.[3] It has been shown to reduce the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β).[1][4] By dampening the inflammatory milieu, Pirfenidone helps to mitigate the chronic inflammation that often precedes and drives the fibrotic process.[4] The drug also reduces the accumulation of inflammatory cells, such as macrophages, at the site of injury.[4]

The Role of Metabolites: The Case of this compound

Pirfenidone is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP1A2.[5][6] The major active metabolite is 5-carboxy-pirfenidone, while this compound (also referred to as 5-hydroxymethyl pirfenidone) is another significant metabolite.[6][7] Emerging evidence suggests that these metabolites are not mere inactive byproducts but may contribute to the overall therapeutic effect of Pirfenidone.

Specifically, both 5-hydroxymethyl pirfenidone and 5-carboxy pirfenidone have been shown to possess antifibrotic activities by inhibiting collagen synthesis in fibroblasts.[8][9] This suggests that the clinical efficacy of Pirfenidone may be a result of the combined actions of the parent drug and its active metabolites.[8]

Caption: Metabolic pathway of Pirfenidone and the activity of its metabolites.

Quantitative Analysis of Pirfenidone's Activity

The following table summarizes key quantitative data regarding the in vitro effects of Pirfenidone.

| Parameter | Cell Type | Assay | IC50 / Effect | Reference |

| TGF-β induced Collagen I transcription | Cardiac fibroblasts | Gene expression analysis | Significant reduction at 100–300 μM | [5] |

| Fibroblast Proliferation | Human lung fibroblasts | Proliferation assay | Inhibition | [2] |

| TNF-α Production | Cultured cells | ELISA | Reduction | [1] |

| IL-1β Production | Human PBMC | ELISA | Reduction | [1] |

Experimental Protocols

To facilitate further research into the mechanism of action of Pirfenidone and its metabolites, we provide the following detailed experimental protocols.

Fibroblast Proliferation Assay (MTT Assay)

Objective: To determine the effect of Pirfenidone on the proliferation of fibroblasts.

Methodology:

-

Cell Culture: Culture human lung fibroblasts (e.g., MRC-5) in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

-

Seeding: Seed fibroblasts into a 96-well plate at a density of 5 x 10³ cells per well and allow them to adhere overnight.

-

Treatment: The following day, replace the medium with fresh medium containing various concentrations of Pirfenidone (e.g., 0.1, 1, 10, 100, 1000 µM) or vehicle control (e.g., DMSO).

-

Incubation: Incubate the cells for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Collagen Synthesis Assay (Sircol Assay)

Objective: To quantify the effect of Pirfenidone on collagen production by fibroblasts.

Methodology:

-

Cell Culture and Treatment: Culture and treat fibroblasts with Pirfenidone as described in the proliferation assay.

-

Sample Collection: After the treatment period, collect the cell culture supernatant.

-

Collagen Precipitation: Add Sircol Dye Reagent to the supernatant to precipitate the collagen.

-

Centrifugation: Centrifuge the samples to pellet the collagen-dye complex.

-

Washing: Discard the supernatant and wash the pellet with an acid-salt wash reagent.

-

Solubilization: Dissolve the pellet in an alkali reagent.

-

Absorbance Measurement: Measure the absorbance at 555 nm.

-

Quantification: Determine the collagen concentration using a standard curve generated with known concentrations of collagen.

Conclusion

Pirfenidone is a valuable therapeutic agent for idiopathic pulmonary fibrosis, exerting its effects through a complex and multifaceted mechanism of action that involves the dual inhibition of fibrotic and inflammatory pathways.[2][3] Its ability to downregulate key pro-fibrotic mediators like TGF-β, coupled with its anti-inflammatory properties, makes it an effective modulator of the pathological processes underlying IPF.[1][4] Furthermore, the emerging role of its active metabolites, including this compound, in contributing to its overall therapeutic efficacy warrants further investigation.[8][9] The experimental protocols provided in this guide offer a framework for researchers to further unravel the intricate molecular mechanisms of this important anti-fibrotic drug.

References

- 1. Pirfenidone | C12H11NO | CID 40632 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. atsjournals.org [atsjournals.org]

- 3. Pirfenidone: Molecular Mechanisms and Potential Clinical Applications in Lung Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. What is the mechanism of Pirfenidone? [synapse.patsnap.com]

- 5. Pharmacological basis of the antifibrotic effects of pirfenidone: Mechanistic insights from cardiac in-vitro and in-vivo models - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. publications.ersnet.org [publications.ersnet.org]

- 8. Possible involvement of pirfenidone metabolites in the antifibrotic action of a therapy for idiopathic pulmonary fibrosis. | Semantic Scholar [semanticscholar.org]

- 9. publications.ersnet.org [publications.ersnet.org]

The Multifaceted Therapeutic Potential of Pyridin-2(1H)-one Derivatives: A Technical Guide for Drug Discovery

The pyridin-2(1H)-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activities.[1][2][3] Its unique combination of physicochemical properties, including the ability to act as both a hydrogen bond donor and acceptor, metabolic stability, and balanced lipophilicity, makes it an attractive framework for the design of novel therapeutics.[4][5] This technical guide provides an in-depth exploration of the diverse biological activities of pyridin-2(1H)-one derivatives, offering insights into their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies used to evaluate their therapeutic potential. This document is intended for researchers, scientists, and drug development professionals engaged in the pursuit of innovative medicines.

The Pyridin-2(1H)-one Core: A Versatile Pharmacophore

The pyridin-2(1H)-one ring system is a six-membered aromatic heterocycle containing a nitrogen atom and a carbonyl group.[2][5] It exists in tautomeric equilibrium with its 2-hydroxypyridine form, with the pyridone form generally being more stable.[4][6] This structural feature, along with five positions amenable to substitution, allows for extensive chemical modification to fine-tune the molecule's properties and biological targets.[1][2] The scaffold can serve as a bioisostere for amides, phenyl groups, and other heterocyclic systems, further expanding its utility in drug design.[2][5]

dot graph "Pyridin-2(1H)-one_Tautomerism" { layout=neato; node [shape=plaintext]; A [label="Pyridin-2(1H)-one"]; B [label="2-Hydroxypyridine"]; A -- B [label=" Tautomerization", fontcolor="#202124"]; node [shape=none, image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=8871&t=l", label=""]; Pyridone; node [shape=none, image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=7499&t=l", label=""]; Hydroxypyridine; {rank=same; A; Pyridone;} {rank=same; B; Hydroxypyridine;} } figcaption { caption: "Tautomeric equilibrium of the pyridin-2(1H)-one scaffold."; max-width: 760px; }

Anticancer Activity: Targeting Key Oncogenic Pathways

Pyridin-2(1H)-one derivatives have demonstrated significant potential as anticancer agents by targeting various hallmarks of cancer.[1][7][8]

Kinase Inhibition

A primary mechanism of action for many anticancer pyridin-2(1H)-one derivatives is the inhibition of protein kinases, which are crucial regulators of cell growth, proliferation, and survival.[1] For instance, certain derivatives have been shown to inhibit p38α MAPK, a kinase involved in pain hypersensitivity, and Met kinase, which is implicated in gastric carcinoma.[1][9]

Inhibition of Isocitrate Dehydrogenase 1 (IDH1)

Mutant isocitrate dehydrogenase 1 (IDH1) is a key driver in several cancers. Pyridinone-thiohydantoin derivatives have been developed as potent inhibitors of mutant IDH1, demonstrating a promising therapeutic strategy.[1][2]

Antiproliferative Activity

Numerous studies have reported the antiproliferative activity of pyridin-2(1H)-one derivatives against various cancer cell lines, including breast (MCF-7), cervical (HeLa), liver (HepG2), and colon (HCT-116) cancer cells.[1][7][10] Some compounds have shown potency comparable to the standard chemotherapeutic agent doxorubicin.[1][2]

Table 1: Anticancer Activity of Selected Pyridin-2(1H)-one Derivatives

| Compound Class | Target/Mechanism | Cancer Cell Line | IC50/Ki | Reference |

| Pyridinone-quinazoline | Not specified | MCF-7, HeLa, HepG2 | 9-15 µM | [1][2] |

| Phenyl-substituted pyridinone | Met kinase | GTL-16 (gastric) | 0.06-0.07 µM | [1][2] |

| Pyridinone-thiohydantoin | Mutant IDH1 (R132H) | - | 0.42–9.2 µM | [1][2] |

Antiviral Activity: A Focus on HIV and Hepatitis B

The pyridinone scaffold has been instrumental in the development of potent antiviral agents, particularly against Human Immunodeficiency Virus (HIV) and Hepatitis B Virus (HBV).[1]

HIV Reverse Transcriptase Inhibition

Pyridin-2(1H)-one derivatives have emerged as highly potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) of HIV-1.[1][2] These compounds bind to a hydrophobic pocket in the reverse transcriptase enzyme, allosterically inhibiting its function and preventing the conversion of viral RNA to DNA.[1] Notably, some derivatives have shown efficacy against drug-resistant viral strains.[1][2]

Inhibition of Hepatitis B Virus (HBV) DNA Replication

Certain 2-pyridinone analogs have been identified as inhibitors of HBV DNA replication.[1] Structure-activity relationship studies have indicated that N-aryl derivatives generally exhibit better anti-HBV activity than their N-alkyl counterparts.[1]

Antimicrobial and Anti-inflammatory Properties

Beyond their anticancer and antiviral activities, pyridin-2(1H)-one derivatives have also shown promise as antimicrobial and anti-inflammatory agents.[1][2][11]

Antimicrobial and Antifungal Activity

Derivatives of pyridin-2(1H)-one have been reported to possess a broad spectrum of antimicrobial activities, including antibacterial and antifungal effects.[1][11][12] Some compounds have demonstrated significant inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.[11][13] The natural product ilicicolin H, which contains a pyridinone core, exhibits potent activity against a wide range of fungi.[1]

Anti-inflammatory Activity

The anti-inflammatory potential of pyridin-2(1H)-one derivatives is an emerging area of research.[1] Some pyridazinone derivatives, which are structurally related to pyridinones, have been shown to inhibit cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway.[14][15] Additionally, certain 3,5-disubstituted pyridin-2(1H)-ones have been identified as p38α MAPK inhibitors, a kinase involved in pain hypersensitivity, suggesting their potential as analgesics for inflammatory and neuropathic pain.[9]

Experimental Protocols for Biological Evaluation

To assess the therapeutic potential of novel pyridin-2(1H)-one derivatives, a series of well-established in vitro and in vivo assays are employed.

In Vitro Antiproliferative Assay (MTT Assay)

Objective: To determine the cytotoxic effect of pyridin-2(1H)-one derivatives on cancer cell lines.

Methodology:

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, HeLa, HepG2) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[7]

-

Compound Treatment: Treat the cells with serial dilutions of the test compounds and a vehicle control. Incubate for 48-72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

HIV-1 Reverse Transcriptase Inhibition Assay

Objective: To evaluate the inhibitory activity of pyridin-2(1H)-one derivatives against HIV-1 reverse transcriptase.

Methodology:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing a suitable buffer, a template-primer (e.g., poly(rA)-oligo(dT)), dNTPs (with one being radiolabeled, e.g., [³H]dTTP), and the HIV-1 reverse transcriptase enzyme.

-

Inhibitor Addition: Add varying concentrations of the test compounds to the reaction mixture.

-

Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30-60 minutes).

-

Reaction Termination: Stop the reaction by adding a strong acid (e.g., trichloroacetic acid) to precipitate the newly synthesized DNA.

-

Quantification: Collect the precipitated DNA on a filter membrane, wash to remove unincorporated radiolabeled dNTPs, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the percentage of inhibition of RT activity and calculate the IC50 value.

Synthesis of Pyridin-2(1H)-one Derivatives

Several synthetic routes have been developed for the preparation of pyridin-2(1H)-one derivatives.[2] Common methods include the cyclization of enamines, the Guareschi-Thorpe condensation, and one-pot tandem reactions.[6][16][17] The choice of synthetic strategy often depends on the desired substitution pattern on the pyridinone ring.[2]

Future Perspectives and Conclusion

The pyridin-2(1H)-one scaffold continues to be a fertile ground for the discovery of new therapeutic agents. Future research will likely focus on several key areas:

-

Expansion of Biological Targets: Exploring the activity of pyridin-2(1H)-one derivatives against a wider range of therapeutic targets, including other kinases, enzymes, and receptors.

-

Structure-Based Drug Design: Utilizing computational methods and X-ray crystallography to design more potent and selective inhibitors.

-

Combinatorial Chemistry and High-Throughput Screening: Employing these techniques to generate and screen large libraries of pyridin-2(1H)-one derivatives to identify novel hits.

-

Development of Drug Delivery Systems: Formulating promising candidates to improve their pharmacokinetic and pharmacodynamic properties.

References

- 1. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Recent Advances of Pyridinone in Medicinal Chemistry [frontiersin.org]

- 3. A score years' update in the synthesis and biological evaluation of medicinally important 2-pyridones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. 2-Pyridone - Wikipedia [en.wikipedia.org]

- 7. Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Pyridin-2(1H)one derivatives: A possible new class of therapeutics for mechanical allodynia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. tandfonline.com [tandfonline.com]

- 14. Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Anti-inflammatory activity of pyridazinones: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. pubs.acs.org [pubs.acs.org]

4-(Hydroxymethyl)-1-methylpyridin-2(1H)-one solubility and stability

An In-Depth Technical Guide to the Solubility and Stability of 4-(Hydroxymethyl)-1-methylpyridin-2(1H)-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a pyridinone derivative, a class of compounds recognized for its diverse biological activities and potential therapeutic applications. The journey of a novel chemical entity from discovery to a viable drug candidate is critically dependent on its physicochemical properties. Among the most pivotal of these are solubility and stability. This guide provides a comprehensive technical framework for characterizing the solubility and stability of this compound.

As a Senior Application Scientist, the protocols and rationale presented herein are grounded in extensive field experience and adhere to the highest standards of scientific integrity. This document is designed not as a rigid template, but as a dynamic guide that explains the causality behind experimental choices, ensuring that the data generated is both accurate and meaningful for drug development decisions. While specific experimental data for this exact molecule is not extensively published, this guide outlines the authoritative, best-practice methodologies that a researcher should employ for its full characterization.

Physicochemical Landscape of this compound

A molecule's structure is the blueprint for its physical behavior. The key structural features of this compound—the polar pyridinone ring, the hydrogen-bonding hydroxymethyl group, and the N-methyl group—dictate its solubility and stability profile.

-

The Pyridinone Core: The lactam structure within the pyridinone ring is polar and capable of acting as a hydrogen bond acceptor. This core contributes significantly to the molecule's potential aqueous solubility.

-

The Hydroxymethyl Group (-CH₂OH): This functional group is a strong contributor to aqueous solubility through its ability to both donate and accept hydrogen bonds.

-

The N-Methyl Group (-CH₃): The methylation at the N1 position removes a hydrogen bond donor site compared to its unmethylated counterpart, which could slightly decrease its aqueous solubility but may enhance its stability by preventing certain degradation pathways.

Understanding these structural elements is the first step in designing a logical and efficient experimental plan to quantify the molecule's solubility and stability.

Comprehensive Solubility Assessment

Aqueous solubility is a critical determinant of a drug's bioavailability. Poor solubility can lead to low absorption and erratic exposure in patients. Therefore, a thorough assessment of solubility in various physiologically relevant media is essential.

The Rationale Behind Solubility Screening

The goal is to determine both the kinetic and thermodynamic solubility of the compound. Kinetic solubility measures the concentration at which a compound, rapidly dissolved from a high-concentration stock solution (typically in DMSO), begins to precipitate. This is a high-throughput assessment that mimics early-stage experimental conditions. Thermodynamic solubility, on the other hand, is the true equilibrium solubility of the solid compound in a solvent, which is more representative of the conditions in the gastrointestinal tract.

Experimental Protocol: Kinetic Solubility Assay

This protocol describes a standard, plate-based method for determining kinetic solubility, which is a self-validating system when appropriate controls are included.

Materials:

-

This compound

-

Dimethyl sulfoxide (DMSO), analytical grade

-

Phosphate-buffered saline (PBS) at pH 5.0, 6.5, and 7.4

-

Simulated Gastric Fluid (SGF)

-

Simulated Intestinal Fluid (SIF)

-

96-well plates (polypropylene for compound storage, UV-transparent for analysis)

-

Plate shaker

-

UV-Vis plate reader

Step-by-Step Methodology:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in DMSO.

-

Serial Dilution: In a 96-well polypropylene plate, perform a serial dilution of the stock solution in DMSO to create a range of concentrations (e.g., from 10 mM down to 0.1 mM).

-

Addition to Aqueous Media: Add a small volume (e.g., 2 µL) of each DMSO concentration to a larger volume (e.g., 198 µL) of the various aqueous buffers (PBS, SGF, SIF) in separate 96-well plates. This creates a final DMSO concentration of 1%, which is generally well-tolerated in early assays.

-

Incubation and Precipitation: Seal the plates and incubate at room temperature for 2 hours on a plate shaker to allow for precipitation to reach a steady state.

-

Quantification: Centrifuge the plates to pellet any precipitate. Carefully transfer the supernatant to a UV-transparent 96-well plate and measure the absorbance at a predetermined wavelength (e.g., the λmax of the compound).

-

Data Analysis: Compare the absorbance of the solutions to a standard curve of the compound in the same buffer system (with 1% DMSO) to determine the concentration of the dissolved compound. The highest concentration that remains in solution is reported as the kinetic solubility.

Data Presentation: Hypothetical Solubility Profile

All quantitative data should be summarized for easy comparison.

| Medium | pH | Hypothetical Kinetic Solubility (µM) |

| Deionized Water | ~7.0 | 150 |

| PBS | 5.0 | 250 |

| PBS | 6.5 | 180 |

| PBS | 7.4 | 160 |

| SGF | 1.2 | 300 |

| SIF | 6.8 | 175 |

Visualization: Solubility Assessment Workflow

Caption: Workflow for Kinetic Solubility Assessment.

In-Depth Stability Profiling and Forced Degradation

Stability testing is crucial for identifying potential degradation pathways and establishing a drug's shelf-life. Forced degradation studies, as mandated by ICH guidelines, are a cornerstone of this process.[1] These studies deliberately stress the molecule to accelerate its decomposition, providing invaluable insights into its intrinsic stability.[2][3]

Rationale for Stress Conditions

The choice of stressors is based on the types of chemical reactions that a drug substance may encounter during its lifecycle.

-

Acid/Base Hydrolysis: The lactam and ether linkages in some pyridinone structures can be susceptible to hydrolysis under acidic or basic conditions.

-

Oxidation: The electron-rich aromatic ring and the hydroxymethyl group can be targets for oxidation.

-

Photostability: Many aromatic compounds absorb UV light and can undergo photochemical degradation.

-

Thermal Stress: Elevated temperatures can accelerate thermally-driven degradation reactions.

Experimental Protocol: Forced Degradation Study

This protocol outlines a systematic approach to forced degradation, designed to generate relevant degradation products for analytical method development.

Materials:

-

This compound

-

Hydrochloric acid (HCl), 0.1 M

-

Sodium hydroxide (NaOH), 0.1 M

-

Hydrogen peroxide (H₂O₂), 3%

-

Acetonitrile (ACN), HPLC grade

-

Water, HPLC grade

-

pH meter

-

HPLC system with a UV detector

-

Photostability chamber

-

Oven

Step-by-Step Methodology:

-

Sample Preparation: Prepare solutions of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., a mixture of water and acetonitrile).

-

Acidic Degradation: Mix the drug solution with 0.1 M HCl and incubate at 60°C for up to 48 hours. Take samples at various time points (e.g., 2, 8, 24, 48 hours). Neutralize the samples before HPLC analysis.

-

Basic Degradation: Mix the drug solution with 0.1 M NaOH and incubate at 60°C for up to 48 hours. Take samples at various time points and neutralize before analysis.

-

Oxidative Degradation: Mix the drug solution with 3% H₂O₂ and keep it at room temperature for up to 48 hours. Take samples at various time points.

-

Thermal Degradation: Store the solid drug substance and the drug solution in an oven at 60°C for one week.

-

Photolytic Degradation: Expose the solid drug substance and the drug solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.

-

Control Samples: Maintain control samples (unstressed) at room temperature and protected from light.

-

HPLC Analysis: Analyze all samples using a stability-indicating HPLC method. This method must be able to separate the parent compound from all major degradation products. The peak purity of the parent peak should be assessed to ensure no co-eluting degradants.

Data Presentation: Hypothetical Forced Degradation Summary

| Stress Condition | Duration | % Assay of Parent Compound | Number of Degradation Products |

| 0.1 M HCl, 60°C | 48 h | 85.2% | 2 |

| 0.1 M NaOH, 60°C | 48 h | 78.5% | 3 |

| 3% H₂O₂, RT | 48 h | 92.1% | 1 |

| Heat, 60°C (Solid) | 1 week | >99% | 0 |

| Heat, 60°C (Solution) | 1 week | 95.8% | 1 |

| Light (ICH Q1B) | - | 98.7% | 1 |

Visualization: Forced Degradation Workflow

Caption: Workflow for a Forced Degradation Study.

Authoritative Grounding and Analytical Integrity

The reliability of any solubility or stability study hinges on the quality of the analytical methods used. A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the cornerstone of this work.

Developing a Stability-Indicating HPLC Method

The primary requirement of such a method is specificity: the ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. The development process involves:

-

Column and Mobile Phase Screening: Evaluating different stationary phases (e.g., C18, C8, Phenyl-Hexyl) and mobile phase compositions (e.g., acetonitrile/water or methanol/water with different buffers and pH values) to achieve optimal separation.

-

Forced Degradation Sample Analysis: The stressed samples are invaluable for this process. The method is optimized until all degradation products are baseline-resolved from the parent compound and from each other.

-

Peak Purity Analysis: Using a photodiode array (PDA) detector to assess the peak purity of the parent compound in the stressed samples is a self-validating step. A pure peak indicates that no degradants are co-eluting.

Conclusion

The comprehensive characterization of the solubility and stability of this compound is a non-negotiable step in its development as a potential therapeutic agent. This guide provides a robust framework for conducting these critical studies. By understanding the causality behind each experimental choice—from the selection of solubility media to the design of forced degradation studies—researchers can generate high-quality, reliable data. This data will not only support the formulation and analytical method development but also provide the foundational knowledge required for successful regulatory submissions and, ultimately, the delivery of a safe and effective medicine to patients.

References

A Technical Guide to the Spectroscopic Characterization of 4-(Hydroxymethyl)-1-methylpyridin-2(1H)-one

Introduction and Molecular Structure

4-(Hydroxymethyl)-1-methylpyridin-2(1H)-one is a substituted pyridinone derivative. The pyridinone scaffold is of significant interest in medicinal chemistry due to its presence in numerous biologically active compounds. Accurate structural elucidation is the cornerstone of chemical research and development, ensuring compound identity and purity. Spectroscopic techniques such as NMR, IR, and MS provide a comprehensive, non-destructive view of a molecule's atomic and functional group composition.

This guide presents a predictive analysis of the spectroscopic signature of this molecule. By referencing data from closely related analogues and applying fundamental principles of spectroscopy, we can construct a reliable and detailed expected dataset. This approach not only provides a benchmark for researchers synthesizing this compound but also serves as an educational tool for understanding structure-spectrum correlations.

Molecular Structure and Atom Numbering:

The chemical structure and a systematic numbering scheme for this compound are presented below. This numbering is used for all subsequent spectral assignments.

-

Molecular Formula: C₇H₉NO₂

-

Molecular Weight: 139.15 g/mol

(Note: An illustrative image of the chemical structure with numbered atoms would be placed here in a formal document.)

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. This data is critical for determining the molecular weight and inferring structural components.

Expected Data: For this compound, the expected molecular ion peak in a high-resolution mass spectrum (HRMS) using a soft ionization technique like Electrospray Ionization (ESI) would be for the protonated molecule [M+H]⁺.

-

Calculated Exact Mass: 139.0633

-

Expected [M+H]⁺: 140.0712

Interpretation and Fragmentation: The stability of the pyridinone ring suggests that the molecular ion peak will be prominent. Common fragmentation pathways in electron ionization (EI) or collision-induced dissociation (CID) would likely involve the loss of stable neutral molecules or radicals from the side chains.

-

Loss of the hydroxymethyl group (-•CH₂OH, 31 Da): A significant fragment at m/z ~108, corresponding to the 1-methylpyridin-2(1H)-one cation.

-

Loss of formaldehyde (-CH₂O, 30 Da): A potential rearrangement and fragmentation could lead to a fragment at m/z ~109.

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of the chemical bonds. It is an invaluable tool for identifying the functional groups present in a compound.

Expected Data: The IR spectrum provides a "fingerprint" of the molecule, with characteristic absorption bands for its key functional groups.

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group Assignment |

| 3400 - 3200 | Broad, Strong | O-H Stretch | Alcohol (-CH₂OH) |

| 3100 - 3000 | Medium | C-H Stretch (sp²) | Pyridinone Ring C-H |

| 2950 - 2850 | Medium | C-H Stretch (sp³) | N-CH₃ and C-CH₂-O |

| 1680 - 1640 | Strong | C=O Stretch | Amide (Pyridinone) |

| 1600 - 1550 | Medium | C=C Stretch | Pyridinone Ring |

| 1050 - 1000 | Strong | C-O Stretch | Primary Alcohol |

Causality and Interpretation: The most diagnostic peak is the strong carbonyl (C=O) stretch, expected around 1660 cm⁻¹. Its position indicates a conjugated amide system, characteristic of pyridinones. The broad O-H stretch from the alcohol group is also a key feature, confirming the presence of the hydroxymethyl substituent. The distinction between sp² (ring) and sp³ (methyl/methylene) C-H stretches further corroborates the overall structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the precise structure of an organic molecule by mapping the carbon and hydrogen framework.

¹H NMR Spectroscopy

Proton NMR provides information on the number of different types of protons, their chemical environment, their relative numbers (integration), and their connectivity (multiplicity). The solvent used is typically deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). The presence of the exchangeable alcohol proton (-OH) makes DMSO-d₆ a good choice for its observation.

Predicted ¹H NMR Data (400 MHz, DMSO-d₆):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |

| ~7.5 - 7.3 | Doublet (d) | 1H | ~7.0 Hz | H-6 |

| ~6.4 - 6.2 | Doublet of Doublets (dd) | 1H | ~7.0, ~2.0 Hz | H-5 |

| ~6.1 - 6.0 | Singlet (s) or narrow Doublet (d) | 1H | < 2.0 Hz | H-3 |

| ~5.2 - 5.0 | Triplet (t) | 1H | ~5.5 Hz | -CH₂ -OH |

| ~4.4 - 4.2 | Doublet (d) | 2H | ~5.5 Hz | -CH₂ -OH |

| ~3.4 - 3.3 | Singlet (s) | 3H | N/A | N-CH₃ |

Expert Interpretation:

-

H-6: This proton is adjacent to the electron-withdrawing carbonyl group and is therefore the most deshielded of the ring protons, appearing furthest downfield. It is split into a doublet by its neighbor, H-5.

-

H-5: This proton is coupled to both H-6 and H-3. The coupling to H-6 will be a typical ortho-coupling (~7 Hz), while the meta-coupling to H-3 will be much smaller (~2 Hz), resulting in a doublet of doublets.

-

H-3: This proton is adjacent to the nitrogen atom and is only weakly coupled to H-5 (meta-coupling), likely appearing as a narrow doublet or a singlet.

-

-CH₂-OH protons: The methylene protons (-CH₂) are adjacent to the hydroxyl proton (-OH). They will split the -OH signal into a triplet, and the -OH will split the -CH₂ signal into a doublet. This coupling might be broadened or absent if proton exchange occurs.

-

N-CH₃: The methyl group on the nitrogen is not coupled to any other protons, so it appears as a sharp singlet. Its chemical shift around 3.4 ppm is characteristic of an N-methyl group in such a ring system.

¹³C NMR Spectroscopy

Carbon NMR reveals the number of chemically distinct carbon atoms in the molecule.

Predicted ¹³C NMR Data (100 MHz, DMSO-d₆):

| Chemical Shift (δ, ppm) | Carbon Type | Assignment |

| ~162 - 160 | C=O | C-2 |

| ~145 - 140 | C=C | C-4 |

| ~138 - 135 | C=C-H | C-6 |

| ~120 - 115 | C=C-H | C-5 |

| ~105 - 100 | C=C-H | C-3 |

| ~60 - 58 | -CH₂-OH | C-7 |

| ~38 - 36 | N-CH₃ | C-8 |

Expert Interpretation:

-

C-2 (Carbonyl): The carbonyl carbon is the most deshielded, appearing furthest downfield (>160 ppm).

-

C-4 and C-6: The quaternary carbon C-4 (bearing the hydroxymethyl group) and the methine carbon C-6 are the most deshielded of the ring sp² carbons due to their positions relative to the carbonyl and nitrogen.

-

C-3 and C-5: These carbons are more shielded and appear further upfield.

-

C-7 and C-8: The sp³ hybridized carbons of the hydroxymethyl and N-methyl groups appear in the aliphatic region of the spectrum (< 65 ppm).

Experimental Protocols & Workflows

To ensure the trustworthiness and reproducibility of data, the following standardized protocols are recommended.

General Sample Preparation

-

Weighing: Accurately weigh 5-10 mg of the purified solid compound for ¹H NMR and 15-25 mg for ¹³C NMR. For MS and IR, microgram to low-milligram quantities are sufficient.

-

Solvent Selection: Use high-purity deuterated solvents (e.g., DMSO-d₆, CDCl₃) for NMR. For MS, use HPLC-grade solvents like acetonitrile or methanol.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube. For MS, dissolve to a concentration of ~1 mg/mL.

Workflow Diagram: Spectroscopic Analysis

The general workflow for the complete spectroscopic characterization of a synthesized compound is outlined below.

Caption: General workflow for spectroscopic characterization.

Protocol 1: NMR Data Acquisition

-

Instrument Setup: Tune and shim the NMR spectrometer (e.g., Bruker 400 MHz) according to standard procedure.

-

¹H NMR: Acquire a standard one-dimensional proton spectrum. Typical parameters: 16-32 scans, relaxation delay (d1) of 1-2 seconds, spectral width of 16 ppm.

-

¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. Typical parameters: 1024-4096 scans, relaxation delay of 2 seconds, spectral width of 240 ppm.

-

Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decay (FID) data using appropriate software (e.g., TopSpin, Mnova). Reference the spectrum to the residual solvent peak (DMSO-d₆: δH = 2.50 ppm; δC = 39.52 ppm).

Protocol 2: IR Data Acquisition (ATR)

-

Background Scan: Clean the Attenuated Total Reflectance (ATR) crystal (e.g., diamond) with isopropanol and acquire a background spectrum.

-

Sample Scan: Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.

-

Acquisition: Collect the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

Protocol 3: Mass Spectrometry Data Acquisition (ESI)

-

System Preparation: Calibrate the mass spectrometer (e.g., ESI-QTOF) using a known calibration standard.

-

Sample Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

Data Acquisition: Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-500 Da).

Conclusion

This guide provides a comprehensive, albeit predictive, spectroscopic profile for this compound. The presented ¹H NMR, ¹³C NMR, IR, and MS data are based on established principles of chemical spectroscopy and data from analogous structures. By following the detailed experimental protocols, researchers can reliably acquire and interpret data for this compound, ensuring its structural integrity in synthesis and development pipelines.

An In-Depth Technical Guide to the In Silico Modeling of 4-(Hydroxymethyl)-1-methylpyridin-2(1H)-one Interactions

Executive Summary

In the landscape of modern drug discovery, in silico modeling has emerged as a cornerstone for accelerating the identification and optimization of novel therapeutic agents.[1] By computationally simulating the interactions between small molecules and their biological targets, researchers can gain profound insights into binding affinities, mechanisms of action, and pharmacokinetic profiles, thereby significantly reducing the time and cost associated with experimental studies.[2][3] This technical guide provides a comprehensive, methodology-focused walkthrough of a robust in silico workflow, using the compound 4-(Hydroxymethyl)-1-methylpyridin-2(1H)-one as a representative case study. This document is designed for researchers, computational chemists, and drug development professionals, offering both the theoretical underpinnings and detailed, field-proven protocols for molecular docking, molecular dynamics simulations, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction. The objective is to equip scientists with a self-validating framework to computationally evaluate small molecules, bridging the gap between molecular structure and potential therapeutic function.

Section 1: Foundational Principles and Initial Data Curation

The Compound of Interest: this compound

The subject of our workflow is this compound. Before any computational analysis, it is imperative to gather its fundamental physicochemical properties.

-

Molecular Formula: C₇H₉NO₂

-

Molecular Weight: 139.15 g/mol

-

Structure:

(Image Source: PubChem CID 139034946)

For this guide, we will treat this molecule as a novel compound of interest for which a biological target needs to be assessed. The following sections will detail the process of preparing this ligand and a selected protein target for computational analysis.

The Rationale for an In Silico First Approach

Embarking on a drug discovery project involves navigating a vast chemical space to find a molecule that not only binds effectively to its target but also possesses favorable druglike properties. An in silico first approach provides a critical filtering mechanism.[4] It allows for the rapid, cost-effective screening of thousands of compounds, prioritizing those with the highest potential for success before committing significant resources to laboratory synthesis and testing.[2] This predictive power is the central pillar of computational drug design.[5]

Section 2: System Preparation: The Bedrock of Accurate Modeling

The axiom "garbage in, garbage out" is particularly resonant in computational chemistry. The accuracy of any in silico prediction is fundamentally dependent on the meticulous preparation of the input structures.[1]

Ligand Structure Preparation

The three-dimensional coordinates of the small molecule are a primary prerequisite.[1]

Protocol 2.1: Ligand Preparation Workflow

-

Obtain 3D Structure: Retrieve the structure of this compound from a chemical database like PubChem. Save the coordinates in a standard format, such as SDF or MOL2.

-

Energy Minimization: Perform an energy minimization of the ligand using a force field (e.g., MMFF94) to obtain a low-energy, stable conformation. This can be done using software like Avogadro or Open Babel.

-

Format Conversion for Docking: For use in docking software like AutoDock, the ligand file must be converted to the PDBQT format. This format includes atomic coordinates, partial charges, and atom type definitions.

-

Causality: The PDBQT format is essential because it pre-calculates atomic properties that the docking algorithm's scoring function uses to evaluate interactions, such as hydrogen bonding and van der Waals forces.

-

Tool: AutoDock Tools (ADT) is the standard for this conversion, allowing for the assignment of Gasteiger charges and the merging of non-polar hydrogens.[6]

-

Protein Target Selection and Preparation

While this compound does not have a widely documented specific target, we will proceed with a representative therapeutic target to demonstrate the workflow. For this guide, we select p38 Mitogen-Activated Protein (MAP) Kinase (PDB ID: 1A9U) , a well-studied target in inflammation and cancer research.

Protocol 2.2: Protein Preparation Workflow

-

Fetch Protein Structure: Download the crystal structure coordinates from the Protein Data Bank (PDB) (e.g., PDB ID: 1A9U).[7]

-

Clean the Structure: The raw PDB file often contains non-essential molecules.

-

Remove all water molecules (HOH).

-

Remove any co-crystallized ligands, ions, or solvent molecules that are not part of the protein or its active site.

-

Expertise: This step is critical because water molecules can interfere with the docking algorithm by occupying space in the binding pocket, and existing ligands must be removed to make the binding site available for our compound of interest.[6][8]

-

-

Structural Integrity Check: Check for and repair any missing atoms or residues in the protein structure. Tools like the "Repair Missing Atoms" function in AutoDockTools or standalone modelers can be used.[8]

-

Add Hydrogens: PDB files from X-ray crystallography often lack hydrogen atoms. Add hydrogens, ensuring that only polar hydrogens (those attached to electronegative atoms like oxygen and nitrogen) are included for docking calculations.[8]

-

Assign Charges: Add Kollman charges to the protein atoms. These are partial atomic charges that help the scoring function calculate electrostatic interactions.[8]

-

Format Conversion for Docking: Save the cleaned, prepared protein structure in the PDBQT format using AutoDock Tools.[8]

Section 3: Molecular Docking: Predicting Binding Interactions

Molecular docking predicts the preferred orientation of a ligand when bound to a protein target and estimates the strength of the interaction, typically as a binding affinity score.[2]

Workflow for Molecular Docking

The overall process involves preparing the molecules, defining the search space, running the docking algorithm, and analyzing the resulting poses.

Caption: Workflow for a typical molecular docking experiment.

Detailed Protocol: Molecular Docking with AutoDock Vina

This protocol provides a step-by-step guide for performing a docking experiment.[7][8]

-

Set the Grid Box: In AutoDock Tools, define a "grid box" that encompasses the entire binding site of the target protein.

-

Trustworthiness: The grid box defines the conformational search space for the ligand. Its size and location are critical parameters. It should be large enough to allow the ligand to move freely but small enough to focus the search on the active site, saving computational time.

-

-

Configure Docking Parameters: Create a configuration file (e.g., conf.txt) that specifies the input files and search parameters.

-

receptor = protein.pdbqt

-

ligand = ligand.pdbqt

-

center_x, center_y, center_z: Coordinates for the center of the grid box.

-

size_x, size_y, size_z: Dimensions of the grid box in Angstroms.

-

exhaustiveness: A parameter that controls the thoroughness of the search (a higher value is more accurate but slower).

-

-

Run AutoDock Vina: Execute the docking simulation from the command line: vina --config conf.txt --log results.log

-

Analyze Results: The output file will contain several predicted binding poses for the ligand, ranked by their binding affinity scores in kcal/mol. The lower (more negative) the score, the stronger the predicted binding.[2] Visualize the top-ranked pose in a molecular viewer like PyMOL or Chimera to inspect the specific interactions (e.g., hydrogen bonds, hydrophobic contacts) with the protein's active site residues.

Data Presentation: Docking Results

Quantitative results from docking should be summarized clearly.

| Parameter | Value | Interpretation |

| Binding Affinity (Pose 1) | -8.2 kcal/mol | Strong predicted binding affinity. |

| RMSD from native ligand | N/A (for novel compound) | Root-mean-square deviation, used to validate docking protocol if a known binder exists. |

| Interacting Residues | LEU-167, GLY-72, LYS-53 | Key amino acids in the binding pocket forming hydrogen bonds or hydrophobic interactions. |

Section 4: Molecular Dynamics (MD) Simulation: Capturing System Dynamics

While docking provides a static snapshot of binding, MD simulations model the motion of every atom in the system over time, offering a dynamic view of the protein-ligand complex's stability and behavior in a simulated physiological environment.[9][10]

Workflow for MD Simulation

MD simulations follow a multi-stage process to prepare and simulate the system under realistic conditions.

Caption: The sequential stages of a GROMACS molecular dynamics simulation.[1]

Detailed Protocol: MD Simulation with GROMACS

This protocol outlines the key steps for running an MD simulation of the protein-ligand complex.[10][11]

-

System Preparation:

-

Generate Topology: Create a topology file for the complex, which describes all atoms, bonds, angles, and charges according to a chosen force field (e.g., OPLS/AA or CHARMM).[12] The ligand's topology must be generated separately (e.g., using a server like SwissParam) and then merged with the protein's topology.

-

-

Solvation and Ionization:

-

Define Simulation Box: Place the complex in a simulation box of a defined shape (e.g., cubic).

-

Add Solvent: Fill the box with water molecules (e.g., SPC/E or TIP3P water models).[12]

-

Add Ions: Add counter-ions (e.g., Na⁺ or Cl⁻) to neutralize the net charge of the system.[11]

-

Expertise: Neutralizing the system is essential for preventing artifacts during the calculation of long-range electrostatic interactions using methods like Particle Mesh Ewald (PME).

-

-

Energy Minimization: Perform a steep descent energy minimization to relax the system and remove any steric clashes or unfavorable geometries introduced during preparation.[11]

-

Equilibration:

-

NVT Equilibration: Run a short simulation (e.g., 100 ps) at constant Number of particles, Volume, and Temperature (NVT). This allows the temperature of the system to stabilize around the desired value (e.g., 300 K).[12]

-

NPT Equilibration: Run a subsequent simulation (e.g., 100 ps) at constant Number of particles, Pressure, and Temperature (NPT). This stabilizes the pressure and ensures the system reaches the correct density.[11]

-

-

Production MD: Run the main simulation for a longer duration (e.g., 50-100 ns) to collect data for analysis. All restraints are removed, and the system is allowed to evolve freely.

-

Trajectory Analysis: Analyze the output trajectory to assess the stability and interactions of the complex. Common analyses include:

-

Root Mean Square Deviation (RMSD): Measures the deviation of the protein backbone and ligand from their initial positions. A stable, converging RMSD indicates a stable complex.

-

Root Mean Square Fluctuation (RMSF): Measures the fluctuation of individual residues, highlighting flexible regions of the protein.

-

Hydrogen Bond Analysis: Counts the number of hydrogen bonds between the ligand and protein over time.

-

Data Presentation: MD Simulation Analysis

| Analysis Metric | Result | Interpretation |

| Protein RMSD | Converged at 0.2 nm | The protein structure is stable throughout the simulation. |

| Ligand RMSD | Stable around 0.1 nm | The ligand remains stably bound in the active site. |

| Average H-Bonds | 2.5 | Consistent hydrogen bonding contributes to binding stability. |

Section 5: ADMET Prediction: Assessing Druglikeness

A potent molecule is of little therapeutic value if it cannot be safely and effectively absorbed, distributed, metabolized, and excreted by the body. ADMET prediction provides an early computational assessment of these properties.[3][13]

Workflow for ADMET Prediction

Caption: A simplified workflow for web-based ADMET prediction.

Protocol: Using an Online ADMET Prediction Tool

Numerous free, web-based tools like ADMET-AI and pkCSM allow for rapid prediction.[3][15]

-

Obtain SMILES: Convert the 3D structure of this compound into its SMILES (Simplified Molecular Input Line Entry System) string.

-

Submit to Server: Paste the SMILES string into the input form of the chosen web server.[15]

-

Interpret Results: The server will return predictions for a wide range of properties. Analyze these predictions for potential liabilities, such as poor absorption, inhibition of cytochrome P450 enzymes (a key cause of drug-drug interactions), or potential for toxicity.

Data Presentation: Predicted ADMET Properties

| Property | Predicted Value | Interpretation / Desired Range |

| Absorption | ||

| Caco-2 Permeability | High | Good potential for intestinal absorption. |

| Distribution | ||

| BBB Permeability | No | Less likely to cross the blood-brain barrier; desirable for peripherally acting drugs. |

| Metabolism | ||

| CYP2D6 Inhibitor | No | Low risk of drug-drug interactions involving this key metabolic enzyme. |

| Excretion | ||

| Total Clearance | 0.8 log(ml/min/kg) | Indicates a moderate rate of clearance from the body. |

| Toxicity | ||

| AMES Toxicity | Non-mutagenic | Low risk of carcinogenicity. |

Section 6: Conclusion and Integrated Perspective

This guide has outlined a comprehensive, multi-faceted in silico workflow for the evaluation of a novel small molecule, this compound. By integrating molecular docking, molecular dynamics simulations, and ADMET prediction, researchers can build a detailed computational profile of a compound's potential. The docking results provide initial hypotheses on binding mode and affinity, which are then tested for stability and dynamic behavior through MD simulations. Finally, ADMET prediction places these molecular interactions within the broader context of pharmacokinetics and safety. The insights generated through this workflow are not a replacement for experimental validation but serve as a powerful, data-driven guide to prioritize candidates, optimize chemical structures, and ultimately design more effective and safer therapeutic agents.

References

- 1. benchchem.com [benchchem.com]